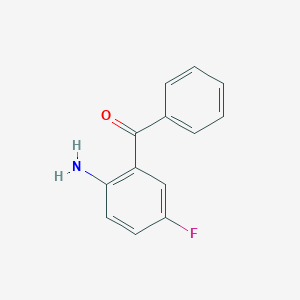

2-Amino-5-fluorobenzophenone

Description

BenchChem offers high-quality 2-Amino-5-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMFWQZXXWHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Physicochemical Characterization of 2-Amino-5-fluorobenzophenone: A Technical Guide

Disclaimer: Publicly available spectral data for 2-Amino-5-fluorobenzophenone is limited. The following guide provides a structural template for the organization of its spectral data and outlines generalized experimental protocols for its characterization. The data presented in the tables are illustrative placeholders and should not be considered as experimentally verified values for 2-Amino-5-fluorobenzophenone.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive framework for the spectroscopic analysis of 2-Amino-5-fluorobenzophenone. Due to the scarcity of published spectral data for this specific compound, this document serves as a template, detailing the necessary experimental protocols and data presentation formats required for a thorough characterization.

Physicochemical Properties

A foundational aspect of chemical characterization involves the determination of its physical and chemical properties. These constants are crucial for identity confirmation and for predicting the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol |

| Appearance | [Placeholder: e.g., Pale yellow crystalline solid] |

| Melting Point | [Placeholder: e.g., 85-88 °C] |

| CAS Number | [Data not readily available] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections and tables are structured to present the key spectral data for 2-Amino-5-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [e.g., 7.50-7.30] | [e.g., m] | [e.g., 5H] | [e.g., Aromatic-H] |

| [e.g., 7.20-7.00] | [e.g., m] | [e.g., 3H] | [e.g., Aromatic-H] |

| [e.g., 5.80] | [e.g., br s] | [e.g., 2H] | [e.g., -NH₂] |

¹³C NMR (Carbon-13 NMR) Spectral Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| [e.g., 195.5] | [e.g., C=O (Ketone)] |

| [e.g., 160.0 (d, J = 245 Hz)] | [e.g., C-F] |

| [e.g., 150.0] | [e.g., C-NH₂] |

| [e.g., 135.0-115.0] | [e.g., Aromatic-C] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FT-IR Spectral Data (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| [e.g., 3450, 3350] | [e.g., N-H stretch (Amino group)] |

| [e.g., 1680] | [e.g., C=O stretch (Ketone)] |

| [e.g., 1600, 1580, 1450] | [e.g., C=C stretch (Aromatic)] |

| [e.g., 1250] | [e.g., C-N stretch] |

| [e.g., 1220] | [e.g., C-F stretch] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data (Illustrative)

| m/z | Assignment |

| [e.g., 215] | [e.g., [M]⁺ (Molecular ion)] |

| [e.g., 198] | [e.g., [M-NH₂]⁺] |

| [e.g., 121] | [e.g., [H₂NC₆H₃F]⁺] |

| [e.g., 105] | [e.g., [C₆H₅CO]⁺] |

| [e.g., 77] | [e.g., [C₆H₅]⁺] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 2-Amino-5-fluorobenzophenone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the crystalline sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analysis can be performed using various techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS).

-

Data Acquisition:

-

GC-MS (Electron Ionization - EI): The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a high-energy electron beam (typically 70 eV).

-

ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules ([M+H]⁺).

-

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like 2-Amino-5-fluorobenzophenone.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

2-Amino-5-fluorobenzophenone CAS number

An In-depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone

This guide provides comprehensive information for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-2'-fluorobenzophenone.

Accurate characterization of 2-Amino-5-chloro-2'-fluorobenzophenone is essential for its application in pharmaceutical manufacturing and research.[1] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 784-38-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₃H₉ClFNO | [1][2][4][5][6][8][9][10] |

| Molecular Weight | 249.67 g/mol | [1][2][4][5][6][8][9][10] |

| Appearance | Yellow crystalline powder or yellow needle crystal | [1][6][7][11] |

| Melting Point | 95-98 °C | [1][9][11] |

| Boiling Point | 207 °C | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Flash Point | 215.2 ± 28.7 °C | [6] |

| Refractive Index | 1.618 | [6] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. |[6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.49 - 7.52 (m, Aromatic Protons), 7.48 (s, Aromatic Proton), 7.40 (s, Aromatic Proton), 7.27 (s, Aromatic Proton), 7.25 (s, Aromatic Proton), 7.22 (s, Aromatic Proton), 7.17 (s, Aromatic Proton), 6.66 (s, Aromatic Proton), 6.40 (br s, -NH₂ Protons) | [12] |

| ¹³C NMR | Spectral data available, requires detailed interpretation from raw spectra. | [1] |

| Infrared (IR) | Characteristic absorption bands corresponding to the functional groups present in the molecule. | [12] |

| Mass Spectrometry (MS) | Provides molecular weight information for impurity identification. |[12][13] |

Synthesis and Applications

2-Amino-5-chloro-2'-fluorobenzophenone is a pivotal intermediate in the synthesis of several pharmaceuticals, particularly benzodiazepines such as midazolam, flutazolam, and flurazepam.[1][11][13] Its unique structure, featuring amino, chloro, and fluoro groups, makes it a versatile precursor for creating complex heterocyclic systems.[11][14]

Synthetic Pathway

The most common method for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone is through a Friedel-Crafts acylation reaction.[1] This involves the condensation of an o-fluorobenzoyl chloride with a p-chloroaniline in the presence of a Lewis acid catalyst like zinc chloride.[1]

Caption: Synthetic workflow for 2-Amino-5-chloro-2'-fluorobenzophenone and its applications.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative method based on established practices.

Materials:

-

N-(4-chlorophenyl)acetamide

-

2-fluorobenzoyl chloride

-

Anhydrous zinc chloride

-

Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Round-bottom flask

-

Dropping funnel

-

Heating mantle

Procedure:

-

Amino Group Protection: The amino group of 4-chloroaniline is protected, commonly by acetylation to form N-(4-chlorophenyl)acetamide, to prevent deactivation of the Lewis acid catalyst.[15]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in the anhydrous solvent.

-

Add 2-fluorobenzoyl chloride to the suspension and stir.

-

Slowly add N-(4-chlorophenyl)acetamide to the mixture.

-

Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Deprotection: The protecting group is subsequently removed by acid or base-catalyzed hydrolysis to yield the final product.[15]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain pure 2-Amino-5-chloro-2'-fluorobenzophenone.[1][15]

A patented method suggests that using zinc chloride processed by low-temperature dehydration can increase the yield from approximately 50% to 70% and purity from ≤95% to ≥98%.[15][16]

Analytical Methods for Characterization

A combination of chromatographic and spectroscopic methods is employed to determine the identity, purity, and impurity profile of 2-Amino-5-chloro-2'-fluorobenzophenone.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of 2-Amino-5-chloro-2'-fluorobenzophenone with high accuracy and precision.[13][17]

Table 3: Representative RP-HPLC Method Parameters

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Standard HPLC system with a UV detector | [13] |

| Column | C18 or C8 column (e.g., Cogent Bidentate C18™, 4µm, 4.6 x 75mm) | [13] |

| Mobile Phase | A mixture of an organic solvent like acetonitrile (ACN) and water (e.g., 70:30 v/v). For mass spectrometry compatibility, a volatile acid like formic acid can be used. | [13] |

| Flow Rate | 0.5 - 1.0 mL/min | [13] |

| Detection | UV detection at approximately 254 nm | [13] |

| Injection Volume | 10 µL | [13] |

| Sample Preparation | Accurately weigh and dissolve 1.0 mg of the sample in 10 mL of the mobile phase to create a 0.1 mg/mL solution. |[13] |

Caption: General workflow for the analytical characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[12]

Experimental Protocol:

-

Sample Preparation: A small quantity of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.[12]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.[12]

-

Data Processing: The raw data is Fourier transformed, phase corrected, and the signals are integrated. Chemical shifts are referenced to the internal standard.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (ATR-IR):

-

Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal.[17]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12][17]

-

Data Analysis: Characteristic absorption bands are identified.[17]

Role in Drug Development

2-Amino-5-chloro-2'-fluorobenzophenone serves as a key starting material in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[11][14] Its structure is a versatile scaffold for creating complex heterocyclic systems, most notably the 1,4-benzodiazepine core.[11]

Synthesis of Midazolam

Midazolam is a short-acting benzodiazepine used for anesthesia and sedation.[11] 2-Amino-5-chloro-2'-fluorobenzophenone is a direct precursor in its synthesis.[11]

Generalized Protocol:

-

Reaction with Epichlorohydrin and Ammonia: 2-Amino-5-chloro-2'-fluorobenzophenone is reacted with epichlorohydrin and ammonia.

-

Cyclization: Phosphorus pentoxide is added, and the mixture is heated to facilitate cyclization.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and recrystallized.[11]

Synthesis of Flurazepam

Flurazepam is a long-acting benzodiazepine used to treat insomnia, and its synthesis also utilizes 2-Amino-5-chloro-2'-fluorobenzophenone as a key starting material.[11]

Mechanism of Action of Benzodiazepine Derivatives

The primary molecular target for benzodiazepines synthesized from this precursor is the GABA-A receptor in the central nervous system.[11] These compounds act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA.[11]

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. 784-38-3|(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 [chemicalbook.com]

- 8. 2-Amino-5-chloro-2'-fluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 | FA15197 [biosynth.com]

- 10. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

- 16. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its structural and chemical characteristics, supported by experimental data and standardized protocols.

Core Physicochemical Properties

2-Amino-5-fluorobenzophenone, with the CAS number 362-46-9, is a substituted benzophenone featuring an amino group and a fluorine atom on one of the phenyl rings.[1][2] These substitutions are critical in influencing its reactivity and suitability as a precursor in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀FNO | [1][2] |

| Molecular Weight | 215.22 g/mol | [1][2] |

| IUPAC Name | (2-amino-5-fluorophenyl)-phenylmethanone | [1] |

| CAS Number | 362-46-9 | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 118 °C | [2] |

| Boiling Point (Predicted) | 396.9 ± 32.0 °C | [2] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.75 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, protect from light | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 2-Amino-5-fluorobenzophenone.

¹H NMR Spectrum

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. A representative ¹H NMR spectrum for 2-Amino-5-fluorobenzophenone is available.[3]

Key Applications in Synthesis

2-Amino-5-fluorobenzophenone is a vital building block in organic synthesis, particularly in the preparation of benzodiazepines and other centrally active compounds. Its chemical structure allows for the construction of complex heterocyclic systems.

The synthesis of 2-amino-5-fluorobenzophenone itself is a key process for its application. A general representation of its synthesis is depicted below.

References

Synthesis of 2-Amino-5-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Amino-5-fluorobenzophenone, a key intermediate in the development of various pharmaceutical compounds. The document details the core synthesis mechanism, provides comprehensive experimental protocols, and presents relevant quantitative data to support research and development efforts in medicinal chemistry and organic synthesis.

Core Synthesis Mechanism: Friedel-Crafts Acylation

The primary route for the synthesis of 2-Amino-5-fluorobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this specific synthesis, the aromatic ring of 4-fluoroaniline is acylated using benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

A critical challenge in this synthesis is the propensity of the amino group (-NH₂) on the 4-fluoroaniline to act as a Lewis base and coordinate with the Lewis acid catalyst. This deactivates the catalyst and the aromatic ring, hindering the desired electrophilic substitution. To circumvent this issue, a common and effective strategy is the temporary protection of the amino group, typically through acetylation, prior to the Friedel-Crafts reaction. The protecting group is then removed in a subsequent deprotection step to yield the final product.

The overall synthetic pathway can be summarized in three key stages:

-

Protection of the Amino Group: 4-fluoroaniline is reacted with an acetylating agent, such as acetic anhydride, to form N-(4-fluorophenyl)acetamide.

-

Friedel-Crafts Acylation: The protected aniline derivative undergoes Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst to form N-(2-benzoyl-4-fluorophenyl)acetamide.

-

Deprotection: The acetyl group is removed from the intermediate, typically by acid-catalyzed hydrolysis, to yield 2-Amino-5-fluorobenzophenone.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product. Please note that the yield is an approximation based on similar reactions and may vary depending on the specific experimental conditions and optimization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 | Colorless to pale yellow liquid | - |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | Colorless fuming liquid | - |

| 2-Amino-5-fluorobenzophenone | C₁₃H₁₀FNO | 215.22 | 98-102 | Yellow crystalline solid | 70-80 |

Experimental Protocols

The following are detailed experimental protocols for the three main stages of the synthesis of 2-Amino-5-fluorobenzophenone.

Protocol 1: Protection of 4-fluoroaniline (Acetylation)

Materials:

-

4-fluoroaniline

-

Acetic anhydride

-

Zinc dust (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1 equivalent) and a slight excess of acetic anhydride (1.1 equivalents).

-

Add a catalytic amount of zinc dust.

-

Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of cold water with stirring to precipitate the N-(4-fluorophenyl)acetamide.

-

Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Friedel-Crafts Acylation

Materials:

-

N-(4-fluorophenyl)acetamide (from Protocol 1)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene)

-

Round-bottom flask

-

Dropping funnel

-

Heating mantle with stirring

-

Ice bath

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a dry round-bottom flask under an inert atmosphere.

-

Suspend anhydrous aluminum chloride (2.5 equivalents) in the anhydrous solvent.

-

Add benzoyl chloride (1.2 equivalents) to the suspension and stir.

-

In a separate flask, dissolve N-(4-fluorophenyl)acetamide (1 equivalent) in the anhydrous solvent.

-

Slowly add the solution of N-(4-fluorophenyl)acetamide to the AlCl₃/benzoyl chloride mixture via a dropping funnel, maintaining the temperature at 0-5 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(2-benzoyl-4-fluorophenyl)acetamide.

Protocol 3: Deprotection (Acid Hydrolysis)

Materials:

-

Crude N-(2-benzoyl-4-fluorophenyl)acetamide (from Protocol 2)

-

Concentrated hydrochloric acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.

-

After the reaction is complete, cool the reaction mixture.

-

Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the 2-Amino-5-fluorobenzophenone.

-

Filter the solid product, wash it with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-Amino-5-fluorobenzophenone.

Visualizations

Overall Synthetic Pathway

Caption: Overall synthetic pathway for 2-Amino-5-fluorobenzophenone.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-Amino-5-fluorobenzophenone.

In-depth Technical Guide: The Molecular Structure of 2-Amino-5-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-Amino-5-fluorobenzophenone (CAS Number: 362-46-9). While detailed experimental data on this specific compound is limited in publicly accessible literature, this document compiles available physicochemical properties and provides generalized experimental protocols for its synthesis and characterization based on closely related analogues. This guide serves as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the structural and chemical nature of this fluorinated benzophenone derivative.

Introduction

2-Amino-5-fluorobenzophenone, with the IUPAC name (2-amino-5-fluorophenyl)(phenyl)methanone, is an aromatic ketone containing an amino and a fluoro substituent on one of the phenyl rings. Its molecular structure presents a scaffold of interest in medicinal chemistry due to the potential for the amino group to be functionalized for the synthesis of various heterocyclic compounds. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide aims to provide a detailed account of its molecular structure, drawing from available data and established principles of organic chemistry.

Molecular Structure and Properties

The molecular formula for 2-Amino-5-fluorobenzophenone is C₁₃H₁₀FNO. The structure consists of a benzoyl group attached to a 4-fluoroaniline moiety at the 2-position relative to the amino group.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-fluorobenzophenone is presented in Table 1. These properties are essential for its handling, purification, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| IUPAC Name | (2-amino-5-fluorophenyl)(phenyl)methanone |

| CAS Number | 362-46-9 |

| Molecular Weight | 215.23 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 118 °C |

| Boiling Point | 396.9±32.0 °C (Predicted) |

| Density | 1.236±0.06 g/cm³ (Predicted) |

| pKa | 0.75±0.10 (Predicted) |

Table 1: Physicochemical Properties of 2-Amino-5-fluorobenzophenone.

Structural Details

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of 2-Amino-5-fluorobenzophenone are not extensively documented. However, a general approach can be outlined based on standard organic synthesis and analytical techniques employed for similar aminobenzophenone derivatives.

Synthesis

A plausible synthetic route for 2-Amino-5-fluorobenzophenone is the Friedel-Crafts acylation of 4-fluoroaniline with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Materials:

-

4-fluoroaniline

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add benzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and wash it successively with water and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system.

Characterization

The identity and purity of the synthesized 2-Amino-5-fluorobenzophenone would be confirmed using a combination of spectroscopic and chromatographic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic broad singlet for the amino (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons attached to the fluorine and amino groups.

-

¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom, with coupling to adjacent protons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).

-

C=O stretching vibration for the ketone (around 1650-1700 cm⁻¹).

-

C-F stretching vibration (in the fingerprint region, typically 1000-1400 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 215.23 g/mol . Fragmentation patterns could provide further structural information.

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) would be used to separate the product from any impurities.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of an aminobenzophenone derivative like 2-Amino-5-fluorobenzophenone.

Caption: General workflow for the synthesis and characterization.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the public domain regarding the biological activity and involvement in signaling pathways of 2-Amino-5-fluorobenzophenone itself. However, aminobenzophenone derivatives are known precursors to a variety of biologically active compounds, including benzodiazepines, which are known to modulate the activity of the GABA-A receptor in the central nervous system. Further research would be required to determine if 2-Amino-5-fluorobenzophenone or its derivatives possess any significant biological activities.

Conclusion

2-Amino-5-fluorobenzophenone is a substituted aromatic ketone with potential applications in synthetic and medicinal chemistry. This guide has summarized its known physicochemical properties and provided a general framework for its synthesis and characterization. The lack of detailed experimental data in the literature highlights an opportunity for further research to fully elucidate the structural and chemical properties of this compound. Such studies would be invaluable for its potential application in the development of novel therapeutic agents and other advanced materials.

Navigating the Reactivity of 2-Amino-5-fluorobenzophenone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the chemical reactivity of 2-Amino-5-fluorobenzophenone, a crucial building block in the synthesis of various pharmaceutical compounds. While direct experimental data for this specific molecule is limited, this document provides a comprehensive overview of its predicted reactivity based on the well-established chemistry of its halogenated analogs, particularly the extensively studied 2-Amino-5-chloro-2'-fluorobenzophenone. This guide will serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into synthetic strategies and experimental design.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 2-Amino-5-fluorobenzophenone are crucial for its handling, reaction setup, and purification. The following table summarizes its key properties, with comparative data for its chloro-analog.

| Property | 2-Amino-5-fluorobenzophenone | 2-Amino-5-chloro-2'-fluorobenzophenone |

| Molecular Formula | C₁₃H₁₀FNO | C₁₃H₉ClFNO[1] |

| Molecular Weight | 215.22 g/mol | 249.67 g/mol [1] |

| Appearance | Predicted: Yellow crystalline powder | Yellow crystalline powder[2] |

| Melting Point | Data not available | 95-98 °C[2] |

| CAS Number | 382-93-4 | 784-38-3[1][3][4][5] |

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Amino-5-fluorobenzophenone. The expected spectroscopic data, based on its structure and comparison with its chloro-analog, are presented below.

| Technique | Expected Data for 2-Amino-5-fluorobenzophenone | Reference Data for 2-Amino-5-chloro-2'-fluorobenzophenone |

| ¹H NMR | Aromatic protons (m, ~6.5-7.5 ppm), NH₂ protons (br s, ~6.4 ppm). The fluorine atom will cause splitting of adjacent proton signals. | Aromatic protons (m, 7.17-7.52 ppm), NH₂ protons (br s, 6.40 ppm) in CDCl₃.[6] |

| ¹³C NMR | Aromatic carbons (~115-160 ppm), Carbonyl carbon (~195 ppm). Carbon signals will show coupling with the fluorine atom (¹JCF, ²JCF, etc.). | Predicted aromatic and carbonyl carbon signals.[6] |

| IR (Infrared) | N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1630 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). | Characteristic peaks for N-H, C=O, C-Cl, and C-F stretching are observable.[2] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 215. Key fragmentation patterns would involve the loss of CO, and cleavage around the carbonyl group. | Molecular Ion Peak (M⁺) at m/z 249.[2] |

Reactivity Analysis: The Role of the Amino Group

The synthetic utility of 2-Amino-5-fluorobenzophenone is primarily dictated by the nucleophilic character of its primary amino group. The reactivity of this group is modulated by the electronic effects of the substituents on the benzophenone core.

Electronic Effects of the Fluorine Substituent

The reactivity of the amino group is influenced by the electronic properties of the fluorine atom at the 5-position. Both inductive and resonance effects play a role:

-

Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring and reduces the electron density on the amino group, thereby decreasing its nucleophilicity.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring via resonance. This electron-donating effect counteracts the inductive effect to some extent.

For halogens, the inductive effect generally dominates. Comparing fluorine to chlorine, fluorine has a stronger inductive effect but also a stronger resonance effect. However, the net effect is that the amino group in 2-Amino-5-fluorobenzophenone is expected to be less nucleophilic than in its non-halogenated counterpart, but potentially more or similarly nucleophilic compared to the chloro- and bromo-analogs, a subject of subtle electronic balance.[7]

Key Reactions of the Amino Group

The amino group of 2-Amino-5-fluorobenzophenone is a versatile functional handle for a variety of organic transformations, including N-acylation, diazotization, and cyclization reactions.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 2-Amino-5-fluorobenzophenone. These protocols are adapted from established procedures for the analogous 2-Amino-5-chloro-2'-fluorobenzophenone and may require optimization.

N-Acylation

Materials:

-

2-Amino-5-fluorobenzophenone (1.0 eq.)

-

Acid chloride (e.g., acetyl chloride, chloroacetyl chloride) (1.05 eq.)

-

Anhydrous pyridine (1.1 eq.) or another suitable base

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-5-fluorobenzophenone in the anhydrous solvent.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add the acid chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Diazotization and Sandmeyer Reaction

Materials:

-

2-Amino-5-fluorobenzophenone (1.0 eq.)

-

Sodium nitrite (NaNO₂) (1.05 eq.)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) halide (e.g., CuCl, CuBr)

-

Ice

-

Starch-iodide paper

-

Standard laboratory glassware

Procedure: Diazotization:

-

In a beaker, suspend 2-Amino-5-fluorobenzophenone in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of the copper(I) halide in the corresponding concentrated hydrohalic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent and purify as described in the acylation protocol.

Synthesis of Benzodiazepine Derivatives (General Workflow)

The synthesis of 1,4-benzodiazepines is a crucial application of 2-aminobenzophenones. A common route involves an initial acylation followed by cyclization.

Conclusion

2-Amino-5-fluorobenzophenone is a promising, albeit understudied, synthetic intermediate. Its reactivity is predicted to be analogous to other 2-amino-5-halobenzophenones, with the amino group serving as the primary site for transformations such as acylation, diazotization, and cyclization. The electronic influence of the 5-fluoro substituent is expected to modulate this reactivity in a predictable manner. The experimental protocols and reaction pathways detailed in this guide, extrapolated from closely related compounds, provide a solid foundation for researchers to explore the synthetic potential of 2-Amino-5-fluorobenzophenone in the development of novel therapeutics. Further experimental validation is necessary to fully elucidate its reactivity profile and optimize reaction conditions.

References

An In-depth Technical Guide to 2-Amino-5-fluorobenzophenone and its Derivatives for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-fluorobenzophenone and, more significantly, its halogenated analogue, 2-amino-5-chloro-2'-fluorobenzophenone, a pivotal intermediate in the synthesis of numerous pharmaceuticals. While the initial focus was on the former, the vast body of scientific literature underscores the paramount importance of the chloro-fluoro derivative in medicinal chemistry, particularly in the development of benzodiazepines. This document will therefore primarily detail the chemical properties, synthesis, and applications of 2-amino-5-chloro-2'-fluorobenzophenone and its derivatives, including key therapeutic agents such as Midazolam, Flurazepam, and Flutazolam. It will provide a thorough examination of experimental protocols for synthesis and biological evaluation, a quantitative analysis of the biological activity of its derivatives, and a discussion of the relevant signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

Benzophenones are a class of organic compounds that serve as versatile scaffolds in medicinal chemistry. Among these, aminobenzophenones are of particular interest due to their utility as precursors in the synthesis of a wide array of bioactive molecules. While 2-amino-5-fluorobenzophenone is a recognized chemical entity, it is the chlorinated analogue, 2-amino-5-chloro-2'-fluorobenzophenone, that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern makes it an essential building block for the synthesis of several drugs targeting the central nervous system (CNS).[1][2]

This guide will focus on 2-amino-5-chloro-2'-fluorobenzophenone, hereafter referred to as the "core compound," due to its extensive applications and the relative scarcity of literature on its non-chlorinated counterpart. The presence of the chloro and fluoro substituents significantly influences the physicochemical properties and reactivity of the molecule, making it an ideal starting material for the construction of complex heterocyclic systems, most notably the 1,4-benzodiazepine core.[3][4]

Physicochemical Properties of 2-Amino-5-chloro-2'-fluorobenzophenone

A thorough understanding of the physicochemical properties of the core compound is essential for its effective use in synthesis and drug development.

| Property | Value |

| CAS Number | 784-38-3 |

| Molecular Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.67 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 95-98 °C |

| Solubility | Slightly soluble in chloroform and methanol |

| InChI | InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 |

| SMILES | Nc1ccc(Cl)cc1C(=O)c2ccccc2F |

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

The synthesis of 2-amino-5-chloro-2'-fluorobenzophenone is most commonly achieved through a Friedel-Crafts acylation reaction. This section details a widely used protocol.

Experimental Protocol: Friedel-Crafts Acylation

This method involves the condensation of an o-fluorobenzoyl chloride with a p-chloroaniline derivative in the presence of a Lewis acid catalyst, such as zinc chloride.[2][5]

Materials:

-

p-Chloroaniline

-

Acetic anhydride

-

Zinc dust

-

2-Fluorobenzoyl chloride

-

Anhydrous zinc chloride (low-temperature dehydrated for higher yield and purity)[6]

-

Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide solution

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle

Procedure:

Step 1: Protection of the Amino Group (Acetylation)

-

In a round-bottom flask, combine p-chloroaniline and a slight excess of acetic anhydride.

-

Add a catalytic amount of zinc dust.

-

Heat the mixture to reflux for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold water with stirring to precipitate N-(4-chlorophenyl)acetamide.

-

Filter the solid product, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in the anhydrous solvent.

-

Add 2-fluorobenzoyl chloride to the suspension and stir.

-

Slowly add the N-(4-chlorophenyl)acetamide from Step 1 to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude acylated product.

Step 3: Deprotection (Hydrolysis)

-

Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate 2-amino-5-chloro-2'-fluorobenzophenone.

-

Filter the solid product, wash it with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis Workflow

Caption: Synthetic workflow for 2-Amino-5-chloro-2'-fluorobenzophenone.

Key Derivatives and their Synthesis

2-Amino-5-chloro-2'-fluorobenzophenone is a precursor to several important benzodiazepines. This section details the synthesis of Midazolam and Flurazepam.

Midazolam

Midazolam is a short-acting benzodiazepine used for anesthesia and procedural sedation.[3]

Experimental Protocol: Synthesis of Midazolam

A potential synthetic route starting from the core compound is outlined below.[3][7]

Materials:

-

2-Amino-5-chloro-2'-fluorobenzophenone

-

Epichlorohydrin

-

Ammonia gas

-

Phosphorus pentoxide

-

n-Hexane

-

Ethanol

Procedure:

-

To a reaction vessel, add 2-amino-5-chloro-2'-fluorobenzophenone.

-

Slowly add epichlorohydrin with stirring.

-

Introduce ammonia gas into the reaction mixture while maintaining stirring. The reaction is typically stirred for 1-2 hours.

-

After the initial reaction is complete, slowly add phosphorus pentoxide.

-

Heat the reaction mixture to 70-80°C for 5 hours.

-

After cooling, add water and adjust the pH to be alkaline.

-

Extract the product with n-hexane.

-

Evaporate the organic layer under reduced pressure.

-

Recrystallize the crude product from a hexane:ethanol (5:1) solvent mixture and dry under vacuum to yield the intermediate, which can then be converted to Midazolam through further steps.[3]

Flurazepam

Flurazepam is a long-acting benzodiazepine used for the treatment of insomnia.[3] Its synthesis from the core compound is a multi-step process.[8]

Experimental Protocol: Synthesis of Flurazepam

-

Acylation: React 2-amino-5-chloro-2'-fluorobenzophenone with bromoacetyl chloride to yield 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone.

-

Amination: Treat the product from step 1 with diethylamine to produce 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.

-

Cyclization: Treat the resulting compound with hydrobromic acid to induce intermolecular dehydration and ring closure, forming the benzodiazepine ring system.

-

Oxidation: Perform oxidation of the N4-C5 bond to yield Flurazepam.

Flutazolam

Flutazolam is another benzodiazepine derivative indicated for the treatment of insomnia.[6] Its synthesis also utilizes 2-amino-5-chloro-2'-fluorobenzophenone as a starting material.[2]

Biological Activity and Mechanism of Action

Derivatives of 2-amino-5-chloro-2'-fluorobenzophenone, particularly the benzodiazepines, exert their pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the CNS.[3]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Benzodiazepines bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening, thereby enhancing the inhibitory signal.[1][9]

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

Quantitative Biological Data

The binding affinity of benzodiazepines to the GABA-A receptor can be quantified by their inhibition constant (Ki). While specific Ki values for Midazolam, Flurazepam, and Flutazolam at various GABA-A receptor subtypes are distributed across numerous studies and can vary based on experimental conditions, in silico docking studies have provided comparative binding affinities. One such study predicted the following order of binding affinity to the GABA-A receptor: Alprazolam > Midazolam > Temazepam > Clonazepam > Lorazepam > Bromazepam > Nitrazepam > Flurazepam.[9] It is important to note that in silico data provides an estimation and experimental validation is crucial.

| Derivative | Predicted Binding Affinity Rank (In Silico) | Primary Therapeutic Use |

| Midazolam | 2 | Anesthesia, Sedation |

| Flurazepam | 8 | Insomnia |

| Flutazolam | Not included in the comparative study | Insomnia |

The structure-activity relationship (SAR) of benzodiazepines is complex. Key structural features that influence activity include:

-

An electron-withdrawing group at the 7-position of the A ring (e.g., chlorine).

-

A phenyl group at the 5-position of the B ring, where substitution at the ortho or di-ortho positions of this phenyl ring can increase activity.

-

A keto group at the 2-position of the B ring is generally important for activity.[10]

Caption: Logical relationship between the core compound, its derivatives, and their biological activity.

Experimental Protocols for Biological Assays

To evaluate the biological activity of derivatives of 2-amino-5-chloro-2'-fluorobenzophenone, in vitro binding assays are commonly employed.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-Flunitrazepam)

-

Non-specific binding control (e.g., Diazepam)

-

Test compounds (derivatives of 2-amino-5-chloro-2'-fluorobenzophenone)

-

Scintillation vials and cocktail

-

Centrifuge, homogenizer, filtration apparatus, scintillation counter

Procedure:

Step 1: Membrane Preparation

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in binding buffer and recentrifugation. Repeat this washing step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

Step 2: Binding Assay

-

In test tubes, add a fixed amount of membrane protein, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., Diazepam).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Step 3: Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

References

- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. benchchem.com [benchchem.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Midazolam synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Identity of 2-Amino-5-fluorobenzophenone: A Technical Guide to its Prominent Analog, 2-Amino-5-chloro-2'-fluorobenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial research into the discovery and history of 2-Amino-5-fluorobenzophenone reveals a notable scarcity of specific literature and data. The scientific and patent landscape is overwhelmingly dominated by its chlorinated analog, 2-Amino-5-chloro-2'-fluorobenzophenone . This compound stands as a cornerstone in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of numerous pharmaceuticals, particularly benzodiazepines and other agents active in the central nervous system (CNS).[1] Given the limited information on the non-chlorinated compound, this guide will provide a comprehensive technical overview of the discovery, synthesis, and applications of the well-documented 2-Amino-5-chloro-2'-fluorobenzophenone, which serves as a critical structural analog.

Physicochemical and Spectroscopic Data

The precise characterization of 2-Amino-5-chloro-2'-fluorobenzophenone is fundamental to its application in pharmaceutical manufacturing. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-2'-fluorobenzophenone

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.67 g/mol [1] |

| Appearance | Yellow crystalline powder[1] |

| Melting Point | 95-98 °C[1][2] |

| CAS Number | 784-38-3[1] |

Table 2: Spectroscopic Data of 2-Amino-5-chloro-2'-fluorobenzophenone

| Spectrum | Data |

| ¹H NMR | Spectral data is available, detailed interpretation is required from raw spectra.[1] |

| ¹³C NMR | Spectral data is available, detailed interpretation is required from raw spectra.[1] |

Historical Significance and Discovery

2-Amino-5-chloro-2'-fluorobenzophenone rose to prominence as a pivotal intermediate in the synthesis of psychoactive drugs.[1] Its discovery and the subsequent development of efficient synthetic pathways were instrumental in the production of a range of medications that have had a profound impact on the treatment of neurological and psychiatric conditions.[1] The primary synthetic route, and the one of most historical significance, is the Friedel-Crafts acylation reaction.[1]

Experimental Protocols: Synthesis via Friedel-Crafts Acylation

The most established method for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone is through a Friedel-Crafts acylation. A key challenge in this synthesis is the deactivation of the Lewis acid catalyst by the amino group of the aniline reactant.[3] To circumvent this, a common and effective strategy is the protection of the amino group, typically by acetylation, before the acylation step.[3]

Protocol 1: Protection of 4-chloroaniline (Acetylation)

Materials:

-

4-chloroaniline

-

Acetic anhydride

-

Zinc dust (catalytic amount)

Procedure:

-

In a round-bottom flask, combine 4-chloroaniline with a slight excess of acetic anhydride.[3]

-

Add a catalytic amount of zinc dust.[3]

-

Heat the mixture to reflux for 30-60 minutes.[3]

-

After cooling to room temperature, pour the mixture into cold water with stirring to precipitate N-(4-chlorophenyl)acetamide.[3]

-

Filter the solid product, wash it with cold water, and dry.[3]

Protocol 2: Friedel-Crafts Acylation of Protected 4-chloroaniline

Materials:

-

N-(4-chlorophenyl)acetamide (from Protocol 1)

-

2-fluorobenzoyl chloride

-

Anhydrous zinc chloride (prepared by low-temperature dehydration for higher yield and purity)[3][4]

-

Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)[3]

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in the anhydrous solvent.[3]

-

Add 2-fluorobenzoyl chloride to the suspension and stir.[3]

-

Slowly add N-(4-chlorophenyl)acetamide to the mixture.[3]

-

Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3]

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.[3]

Protocol 3: Deprotection (Hydrolysis)

Materials:

-

Crude acylated product (from Protocol 2)

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.[3]

-

Heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC).[3]

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2-Amino-5-chloro-2'-fluorobenzophenone.[3]

-

Filter the solid product, wash it with water, and dry.[3]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[3]

Synthetic Workflow and Applications

The primary significance of 2-Amino-5-chloro-2'-fluorobenzophenone lies in its role as a precursor to a variety of psychoactive drugs, most notably benzodiazepines.[1]

Caption: Synthetic workflow and major applications of 2-Amino-5-chloro-2'-fluorobenzophenone.

Role in Benzodiazepine Synthesis and Mechanism of Action

2-Amino-5-chloro-2'-fluorobenzophenone is a cornerstone for the synthesis of several benzodiazepines, including:

-

Midazolam: A short-acting hypnotic and sedative.[1]

-

Flurazepam: A hypnotic used for insomnia.[1]

-

Flutazolam: An anxiolytic and hypnotic.[1]

The synthesis of these molecules typically involves the reaction of the amino group of 2-Amino-5-chloro-2'-fluorobenzophenone with various reagents to construct the characteristic seven-membered diazepine ring.

The primary molecular target for benzodiazepines derived from this precursor is the GABA-A receptor in the CNS. These drugs act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA. This potentiation of GABA's action leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This mechanism underlies the sedative, anxiolytic, and hypnotic effects of these drugs.

Caption: Signaling pathway of benzodiazepines derived from the precursor.

Conclusion

While the specific history and discovery of 2-Amino-5-fluorobenzophenone remain obscure in the available scientific literature, its close analog, 2-Amino-5-chloro-2'-fluorobenzophenone, holds a significant and well-documented position in medicinal chemistry. The development of efficient synthetic routes to this key intermediate has enabled the production of numerous important drugs that have profoundly impacted the treatment of neurological and psychiatric disorders. The detailed synthetic protocols and understanding of its role in drug action continue to be of great interest to researchers and professionals in the field of drug development.

References

2-Amino-5-fluorobenzophenone safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-chloro-2'-fluorobenzophenone

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling is paramount. This guide provides an in-depth technical overview of the safety protocols and handling procedures for 2-Amino-5-chloro-2'-fluorobenzophenone (CAS No. 784-38-3), a key intermediate in the synthesis of various pharmaceuticals.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. This data informs proper storage, handling, and emergency response procedures.

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO[2] |

| Molecular Weight | 249.67 g/mol [2] |

| Appearance | Yellow crystalline powder[3][4] |

| Melting Point | 95-98 °C[5] |

| Boiling Point | 207 °C[6] |

| Flash Point | Not applicable[7] |

| Solubility | Slightly soluble in Chloroform and Methanol[8] |

| Density | 1.3 ± 0.1 g/cm³[6] |

| Stability | Stable under normal temperatures and pressures[4][7] |

Hazard Identification and GHS Classification

2-Amino-5-chloro-2'-fluorobenzophenone is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram: [2]

-

Irritant

Signal Word: [2]

-

Warning

NFPA 704 Rating: [10]

-

Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[8]

-

Flammability: 0 (Materials that will not burn under typical fire conditions)[8][10]

-

Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[8][10]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is essential to minimize exposure and mitigate risks associated with handling 2-Amino-5-chloro-2'-fluorobenzophenone.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[3]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against eye irritation from dust particles.[3] |

| Skin Protection | Appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[3][4] | Prevents skin irritation upon contact.[3] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A type N95 dust mask is recommended.[3][4] | Protects against respiratory tract irritation from inhaling dust.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[7] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7][11] |

Firefighting Measures

While not flammable, specific procedures should be followed in the event of a fire involving this chemical.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated by thermal decomposition.[4][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][7]

Accidental Release Measures

Proper containment and cleanup of spills are necessary to prevent environmental contamination and personnel exposure.

-

Personal Precautions: Use proper personal protective equipment as indicated in the PPE section.[7]

-

Cleanup Procedure: Clean up spills immediately. Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[3][7]

-

Ventilation: Ensure adequate ventilation in the spill area.[3][7]

Handling, Storage, and Disposal

Handling

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3]

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]

-

General Precautions: Avoid generating dust.[3] Avoid contact with eyes, skin, and clothing.[3] Keep the container tightly closed when not in use.[3]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing and reducing agents.[3][4]

Disposal

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3] The recommended method for final disposal is through a licensed hazardous waste disposal company, often involving high-temperature incineration.[10]

Visualizing Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: A logical workflow for the safe handling of 2-Amino-5-chloro-2'-fluorobenzophenone.

Caption: A workflow for responding to an accidental exposure incident.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Characterization of 2-Amino-5-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-Amino-5-fluorobenzophenone (CAS No: 362-46-9). Due to the limited specific literature on this particular compound, this guide establishes its physicochemical properties and outlines detailed, representative experimental protocols for its synthesis and analysis. Methodologies are presented by analogy to the closely related and well-documented compound, 2-Amino-5-chlorobenzophenone. This document serves as a foundational resource for researchers, offering structured data, procedural workflows, and key analytical methodologies essential for its application in synthetic chemistry and drug development.

Introduction

2-Amino-5-fluorobenzophenone, with the chemical formula C₁₃H₁₀FNO, is an aromatic ketone containing both an amino and a fluoro functional group on one of the phenyl rings.[1] Such substituted benzophenones are a critical class of intermediates in organic and medicinal chemistry. They serve as versatile synthons for the creation of a wide array of heterocyclic compounds and are particularly pivotal in the synthesis of psychoactive pharmaceuticals, such as benzodiazepines.[2] The presence of the fluorine atom can significantly influence the molecule's reactivity and the pharmacological properties of its derivatives.

It is crucial to distinguish 2-Amino-5-fluorobenzophenone from its more extensively documented analog, 2-Amino-5-chloro-2'-fluorobenzophenone (CAS No: 784-38-3). The latter features a chlorine atom at the 5-position and a fluorine atom on the second phenyl ring, which alters its electronic properties and synthetic applications. This guide will focus on the title compound, (2-amino-5-fluorophenyl)(phenyl)methanone, and will draw upon established methodologies for related compounds to provide a robust framework for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Amino-5-fluorobenzophenone are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 362-46-9 | [1] |

| Molecular Formula | C₁₃H₁₀FNO | [1] |

| Molecular Weight | 215.22 g/mol | [1] |

| Appearance | Not specified; likely a crystalline solid | |

| Purity | ≥ 95% | [1] |

| Storage | Store in a dry, sealed, dark place at 2-8°C |

Synthesis of 2-Amino-5-fluorobenzophenone

The synthesis of 2-aminobenzophenone derivatives is most commonly achieved via a Friedel-Crafts acylation reaction.[2] A plausible and widely applicable synthetic route for 2-Amino-5-fluorobenzophenone involves the acylation of 4-fluoroaniline with benzoyl chloride. To prevent deactivation of the Lewis acid catalyst by the basic amino group, the amine is typically protected, commonly through acetylation, and then deprotected after the acylation step.

Synthetic Workflow

The overall synthetic scheme is a three-step process: protection of the amine, Friedel-Crafts acylation, and deprotection to yield the final product.

Caption: Proposed synthesis of 2-Amino-5-fluorobenzophenone.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of aminobenzophenones and are adapted from procedures for analogous compounds.

Protocol 1: Protection of 4-Fluoroaniline (Acetylation)

-

Materials: 4-fluoroaniline, acetic anhydride, zinc dust (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline with a slight molar excess of acetic anhydride.

-

Add a catalytic amount of zinc dust.

-

Heat the mixture to reflux for 30-60 minutes.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold water with stirring to precipitate the N-(4-fluorophenyl)acetamide product.

-

Filter the solid, wash with cold water, and dry thoroughly.

-

Protocol 2: Friedel-Crafts Acylation

-

Materials: N-(4-fluorophenyl)acetamide, benzoyl chloride, anhydrous zinc chloride (ZnCl₂), anhydrous solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride in the anhydrous solvent.

-

Add benzoyl chloride to the suspension and stir.

-

Slowly add the N-(4-fluorophenyl)acetamide from Protocol 1 to the mixture.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude acylated intermediate.

-

Protocol 3: Deprotection (Acid Hydrolysis)

-

Materials: Crude acylated intermediate, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

Dissolve the crude product from Protocol 2 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring for completion by TLC.

-

Cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide solution) to precipitate the 2-Amino-5-fluorobenzophenone.

-

Filter the solid product, wash it thoroughly with water, and dry.

-